N-(1,3-benzodioxol-5-yl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-OXO-1-(2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETYL)PIPERAZIN-2-YL]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a trifluoromethyl phenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-OXO-1-(2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETYL)PIPERAZIN-2-YL]ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the trifluoromethyl phenyl group, and the coupling with the piperazine derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-OXO-1-(2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETYL)PIPERAZIN-2-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.
Medicine
In medicinal chemistry, N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-OXO-1-(2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETYL)PIPERAZIN-2-YL]ACETAMIDE could be investigated for its pharmacological properties, including its potential as a drug candidate for various diseases.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-OXO-1-(2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETYL)PIPERAZIN-2-YL]ACETAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives, trifluoromethyl phenyl compounds, and piperazine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-OXO-1-(2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETYL)PIPERAZIN-2-YL]ACETAMIDE is unique due to its combination of a benzodioxole ring, a trifluoromethyl phenyl group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H28F3N5O5 |
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Molecular Weight |
547.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-oxo-1-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetyl]piperazin-2-yl]acetamide |
InChI |
InChI=1S/C26H28F3N5O5/c27-26(28,29)17-2-1-3-19(12-17)33-10-8-32(9-11-33)15-24(36)34-7-6-30-25(37)20(34)14-23(35)31-18-4-5-21-22(13-18)39-16-38-21/h1-5,12-13,20H,6-11,14-16H2,(H,30,37)(H,31,35) |
InChI Key |
FYHBRGDBKLEORK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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